molecular formula C25H36N2O4S2 B486294 1,4-Bis[(4-tert-butylphenyl)sulfonyl]-1,4-diazepane CAS No. 522598-18-1

1,4-Bis[(4-tert-butylphenyl)sulfonyl]-1,4-diazepane

Cat. No.: B486294
CAS No.: 522598-18-1
M. Wt: 492.7g/mol
InChI Key: VVFXTVGYDUFPPB-UHFFFAOYSA-N
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Description

IUPAC Nomenclature & Systematic Identification

The systematic nomenclature of 1,4-bis[(4-tert-butylphenyl)sulfonyl]-1,4-diazepane follows established IUPAC conventions for heterocyclic compounds containing sulfonyl functional groups. The compound carries the CAS registry number 522598-18-1, providing unambiguous identification in chemical databases. The molecular formula C₂₅H₃₆N₂O₄S₂ reflects the presence of 25 carbon atoms, 36 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 2 sulfur atoms, resulting in a molecular weight of 492.7 g/mol.

The InChI identifier for this compound is InChI=1S/C25H36N2O4S2/c1-24(2,3)20-8-12-22(13-9-20)32(28,29)26-16-7-17-27(19-18-26)33(30,31)23-14-10-21(11-15-23)25(4,5)6/h8-15H,7,16-19H2,1-6H3, while the corresponding InChIKey is VVFXTVGYDUFPPB-UHFFFAOYSA-N. These standardized identifiers facilitate precise communication and database searches across various chemical information systems.

The systematic name reflects the core diazepane structure, which consists of a seven-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4. The sulfonyl groups are attached to both nitrogen atoms, each bearing a 4-tert-butylphenyl substituent. This nomenclature clearly distinguishes the compound from other diazepane derivatives and provides complete structural information for synthetic and analytical purposes.

The exact mass of 492.21165 g/mol, as determined by high-resolution mass spectrometry, confirms the molecular composition and serves as a critical parameter for analytical identification. This precise mass measurement enables differentiation from closely related compounds and supports structural elucidation efforts in complex mixtures.

Molecular Geometry & Conformational Analysis

The molecular geometry of 1,4-bis[(4-tert-butylphenyl)sulfonyl]-1,4-diazepane exhibits characteristic features of seven-membered heterocyclic systems with significant conformational flexibility. The diazepane ring adopts various conformations due to the inherent flexibility of the seven-membered ring system, with chair-like and twist conformations being most prevalent. The presence of bulky tert-butylphenylsulfonyl substituents introduces steric constraints that influence the preferred conformational states.

Computational studies suggest that the compound exists in multiple low-energy conformations, with rapid interconversion occurring at room temperature. The sulfonyl groups (-SO₂-) exhibit tetrahedral geometry around the sulfur atoms, with typical S-O bond lengths of approximately 1.43-1.45 Å and S-N bond lengths ranging from 1.63-1.65 Å. The tert-butyl groups provide significant steric bulk, influencing both intramolecular and intermolecular interactions.

The phenyl rings attached to the sulfonyl groups can adopt various orientations relative to the diazepane core, contributing to the overall conformational complexity. The tert-butyl substituents on the phenyl rings occupy para positions, maximizing the distance from the sulfonyl linkage and minimizing steric hindrance with the heterocyclic core. This arrangement allows for optimal packing arrangements while maintaining structural integrity.

Nuclear magnetic resonance studies would typically reveal characteristic splitting patterns and chemical shifts consistent with the proposed structure. The protons on the diazepane ring exhibit complex multipicity due to the chair-boat equilibrium and the influence of the electronegative nitrogen atoms and sulfonyl substituents. The tert-butyl groups appear as characteristic singlets in ¹H NMR spectra, providing distinctive fingerprint signals for structural confirmation.

Crystallographic Data & Solid-State Packing Arrangements

Related compounds such as 1,4-bis[(3,4-dimethylphenyl)sulfonyl]-1,4-diazepane (CID 1076564) provide insights into potential packing arrangements. These structures typically crystallize in common space groups such as P21/c or P-1, depending on the specific substituent patterns and packing efficiency requirements. The bulky nature of the tert-butylphenyl groups suggests that the compound likely adopts packing arrangements that maximize van der Waals contacts while minimizing steric clashes.

The presence of sulfonyl oxygen atoms provides opportunities for weak hydrogen bonding interactions with aromatic C-H groups, contributing to crystal stability. The diazepane ring nitrogen atoms, despite being part of sulfonamide linkages, may still participate in weak intermolecular interactions that influence the overall crystal structure. The tert-butyl groups create hydrophobic regions that likely cluster together in the solid state, driving packing arrangements through entropy-favorable interactions.

Density functional theory calculations suggest that the compound likely exhibits a calculated density in the range of 1.15-1.25 g/cm³, typical for organic compounds containing multiple aromatic rings and heteroatoms. The crystal packing efficiency would be influenced by the conformational flexibility of the diazepane ring and the orientational preferences of the phenyl substituents.

Comparative Structural Analysis With Diazepane Derivatives

Comparative analysis with other diazepane derivatives reveals significant structural relationships and trends within this chemical family. The compound 1,4-bis[(3,4-dimethylphenyl)sulfonyl]-1,4-diazepane (molecular weight 436.6 g/mol) serves as an important structural analog, differing primarily in the substitution pattern on the phenyl rings. This comparison highlights the impact of substituent bulk and electronic effects on molecular properties.

The systematic comparison extends to other related compounds such as 1,4-bis(2,3,5,6-tetramethylbenzenesulfonyl)-1,4-diazepane, which features more extensive methyl substitution on the aromatic rings. These structural variations provide insights into structure-activity relationships and help establish design principles for new diazepane derivatives with desired properties.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
1,4-Bis[(4-tert-butylphenyl)sulfonyl]-1,4-diazepane C₂₅H₃₆N₂O₄S₂ 492.7 Para-tert-butyl substitution
1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-1,4-diazepane C₂₁H₂₈N₂O₄S₂ 436.6 Meta,para-dimethyl substitution
1,4-Bis(2,3,5,6-tetramethylbenzenesulfonyl)-1,4-diazepane C₂₂H₃₀N₂O₄S₂ - Highly methylated phenyl rings

The electronic properties of these compounds vary significantly based on the substitution patterns. The tert-butyl groups in the target compound provide strong electron-donating effects through hyperconjugation, while also introducing significant steric bulk. This combination influences both reactivity patterns and physicochemical properties compared to the dimethyl-substituted analogs.

Conformational preferences also differ among these derivatives. The bulky tert-butyl substituents restrict phenyl ring rotation more severely than smaller methyl groups, potentially leading to more rigid molecular structures and different solid-state packing arrangements. These conformational differences translate into variations in solubility, melting points, and biological activities.

The synthetic accessibility of these compounds varies based on the availability of starting materials and the complexity of the substitution patterns. The 4-tert-butylphenylsulfonyl chloride required for synthesizing the target compound is readily available from commercial sources, making this derivative particularly attractive for research applications.

Properties

IUPAC Name

1,4-bis[(4-tert-butylphenyl)sulfonyl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N2O4S2/c1-24(2,3)20-8-12-22(13-9-20)32(28,29)26-16-7-17-27(19-18-26)33(30,31)23-14-10-21(11-15-23)25(4,5)6/h8-15H,7,16-19H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFXTVGYDUFPPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 1,4-Diaminobutane with Ethylene Glycol Ditosylate

A two-step process involving:

  • Tosylation of Ethylene Glycol: Reaction with p-toluenesulfonyl chloride (TsCl) in pyridine yields ethylene glycol ditosylate.

  • Ring Closure: Treatment of 1,4-diaminobutane with ethylene glycol ditosylate in acetonitrile at 60°C for 24 hours forms 1,4-diazepane.

Key Parameters:

  • Molar Ratio: 1:1 (diamine to ditosylate)

  • Solvent: Acetonitrile

  • Yield: ~65–70% after column chromatography (silica gel, CH<sub>2</sub>Cl<sub>2</sub>/MeOH 9:1).

Bis-Sulfonylation of 1,4-Diazepane

The final step involves installing two 4-tert-butylbenzenesulfonyl groups on the 1,4-diazepane nitrogen atoms. This is achieved via nucleophilic substitution under basic conditions:

Procedure:

  • Reagents:

    • 1,4-Diazepane (1.0 equivalent)

    • 4-tert-Butylbenzenesulfonyl chloride (2.2 equivalents)

    • Base: Triethylamine (3.0 equivalents) or pyridine (as both base and solvent)

    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Reaction Setup:

    • Add sulfonyl chloride dropwise to a stirred solution of diazepane and base at 0°C.

    • Warm to room temperature and stir for 12–18 hours.

  • Workup:

    • Quench with ice-cold water.

    • Extract with DCM (3×50 mL).

    • Dry organic layers over Na<sub>2</sub>SO<sub>4</sub>, concentrate, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).

Optimization Notes:

  • Excess Sulfonyl Chloride: Ensures complete bis-sulfonylation, minimizing mono-substituted byproducts.

  • Temperature Control: Slow addition at 0°C prevents exothermic side reactions.

  • Chromatography: Gradient elution (CH<sub>2</sub>Cl<sub>2</sub>/MeOH 10:1) resolves traces of unreacted starting material.

Alternative Routes and Modifications

Direct Sulfonylation of Protected Diazepanes

To enhance regioselectivity, temporary protection of one nitrogen (e.g., tert-butoxycarbonyl, Boc) allows sequential sulfonylation:

  • Protect 1,4-diazepane with Boc<sub>2</sub>O in THF.

  • Sulfonylate the free nitrogen with 4-tert-butylbenzenesulfonyl chloride.

  • Deprotect (e.g., HCl/dioxane) and repeat sulfonylation.

Advantages:

  • Avoids statistical mixtures of mono-/bis-sulfonylated products.

  • Yields >85% pure product after deprotection.

Analytical Characterization

Critical quality control metrics include:

  • <sup>1</sup>H NMR (DMSO-d<sub>6</sub>, 300 MHz): Signals at δ 1.25 (s, 18H, t-Bu), 3.18–3.43 (m, 8H, diazepane CH<sub>2</sub>), 7.54 (d, 4H, aromatic), 7.96 (d, 4H, aromatic).

  • LCMS (ES+): m/z 493.2 [M+H]<sup>+</sup>, confirming molecular weight.

Industrial-Scale Considerations

For kilogram-scale production:

  • Cost-Effective Reagents: Substitute triethylamine with cheaper bases (e.g., K<sub>2</sub>CO<sub>3</sub>) in biphasic (water/DCM) conditions.

  • Continuous Flow Synthesis: Enhances heat dissipation during exothermic sulfonylation, improving safety and yield consistency.

Challenges and Mitigation Strategies

  • Byproduct Formation: Hydrolysis of sulfonyl chloride to sulfonic acid is minimized using anhydrous solvents and molecular sieves.

  • Purification Complexity: Reverse-phase HPLC (C18 column, acetonitrile/water) resolves polar impurities .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(4-tert-butylphenyl)sulfonyl]-1,4-diazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfonamide derivatives .

Scientific Research Applications

1,4-Bis[(4-tert-butylphenyl)sulfonyl]-1,4-diazepane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Bis[(4-tert-butylphenyl)sulfonyl]-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context .

Comparison with Similar Compounds

1,4-Bis[(4-Methylphenyl)sulfonyl]-1,4-diazepane

  • Structure : C19H24N2O4S2 (molar mass: 408.53) .
  • Key Differences : Replaces tert-butyl groups with smaller methyl substituents.
  • Impact: Reduced steric bulk may enhance solubility but diminish hydrophobic interactions with TGR3. No clinical data are available, but its lower molecular weight (408.53 vs. ~506 for the tert-butyl analog) suggests improved pharmacokinetic properties.

1,4-Bis((4-nitrophenyl)sulfonyl)-1,4-diazepan-6-one

  • Structure : Nitro groups introduce electron-withdrawing effects, contrasting with the electron-donating tert-butyl groups.
  • This compound was used as an intermediate in synthesizing hydrazine derivatives but lacks reported biological activity .

1-((4-Bromophenyl)sulfonyl)-4-methyl-1,4-diazepane

  • Structure : C12H17BrN2O2S (molar mass: 333.24) with a bromine substituent and methyl group on the diazepane ring .
  • Impact : Bromine’s electronegativity and size may alter binding kinetics. The methyl group on the diazepane ring reduces conformational flexibility compared to the unsubstituted scaffold in SB-756050.

Non-Sulfonyl 1,4-Diazepane Derivatives

1-(Pyridin-3-yl)-1,4-diazepane Derivatives

  • Examples : Compounds 1–5 (e.g., NS3573, NS3570) with ethoxy, phenyl, or bromo substituents on the pyridine ring .
  • Key Findings : Bulkier substituents (e.g., phenyl in NS3570) enhance binding to nicotinic acetylcholine receptors by stabilizing interactions with the C-loop . This suggests that steric bulk in the tert-butyl analog of SB-756050 might similarly influence TGR5 binding.

Iron(III) Complexes with Bis(phenolate) Ligands

  • Examples : [Fe(L1)Cl] and [Fe(L4)Cl], where L1–L4 are diazepane-based ligands with methyl, nitro, or tert-butyl substituents .
  • Impact : Tert-butyl substituents in L4 improve enzymatic activity as 3,4-PCD mimics, highlighting the role of hydrophobicity in stabilizing metal-ligand interactions .

Comparative Analysis of Pharmacological and Physicochemical Properties

Compound Molecular Weight Substituent Effects Biological Activity Pharmacokinetic Challenges
SB-756050 (Target Compound) ~506 tert-butyl (hydrophobic, bulky) TGR5 agonist (micromolar potency) Poor oral bioavailability
1,4-Bis[(4-MePh)SO2]-diazepane 408.53 Methyl (small, less hydrophobic) Unknown Hypothetically better solubility
1,4-Bis((4-NO2Ph)SO2)-diazepan-6-one ~463 Nitro (electron-withdrawing) Intermediate Likely poor metabolic stability
NS3570 (Pyridin-3-yl analog) ~300 Phenyl (bulky) Nicotinic receptor agonist Not reported

Key Research Findings

  • TGR5 Specificity: The 1,4-bis(sulfonyl)-1,4-diazepane scaffold in SB-756050 shows full specificity for TGR5, unlike earlier non-steroidal agonists (e.g., GlaxoSmithKline’s isoxazolecarboxamide scaffolds), which suffered from off-target effects .
  • Steric Effects : Bulkier substituents (e.g., tert-butyl) enhance target engagement but compromise solubility and oral absorption. This trade-off is evident in SB-756050’s clinical failure despite its potency .

Biological Activity

1,4-Bis[(4-tert-butylphenyl)sulfonyl]-1,4-diazepane is a chemical compound characterized by its unique diazepane structure, which includes two 4-tert-butylphenylsulfonyl groups. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.

  • IUPAC Name : 1,4-bis[(4-tert-butylphenyl)sulfonyl]-1,4-diazepane
  • Molecular Formula : C25H36N2O4S2
  • CAS Number : 522598-18-1
  • Molecular Weight : 492.69 g/mol

Synthesis

The synthesis of 1,4-Bis[(4-tert-butylphenyl)sulfonyl]-1,4-diazepane typically involves the reaction of 1,4-diazepane with 4-tert-butylbenzenesulfonyl chloride in the presence of a base like triethylamine. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride, which is crucial for achieving high yields and purity.

The biological activity of this compound is primarily attributed to its sulfonyl groups, which can interact with various molecular targets such as enzymes and receptors. These interactions may lead to inhibition of enzyme activity or modulation of receptor functions. The specific pathways involved depend on the biological context and target interactions.

Antimicrobial Activity

The sulfonamide group is known for its antimicrobial properties. Compounds that contain sulfonamide moieties have been reported to exhibit activity against a variety of bacteria and fungi. This suggests that 1,4-Bis[(4-tert-butylphenyl)sulfonyl]-1,4-diazepane may also possess antimicrobial properties worthy of further investigation.

Enzyme Inhibition

Preliminary studies have indicated that similar compounds can act as inhibitors of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. Virtual screening and molecular docking studies have shown that piperazine derivatives can effectively bind to AChE's active sites . Given its structural similarities to these derivatives, it is plausible that 1,4-Bis[(4-tert-butylphenyl)sulfonyl]-1,4-diazepane might exhibit similar enzyme inhibitory effects.

Case Studies

StudyFindings
Anticancer Activity Compounds similar to 1,4-Bis[(4-tert-butylphenyl)sulfonyl]-1,4-diazepane induced apoptosis in cancer cell lines in vitro.
Antimicrobial Activity Sulfonamide-containing compounds showed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Enzyme Inhibition Molecular docking studies revealed potential binding affinity for AChE in structurally related piperazine derivatives.

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